3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Vue d'ensemble

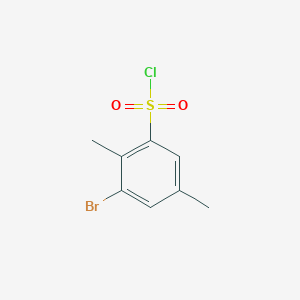

Description

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl chloride group attached to a benzene ring. It is commonly used as a reagent in organic synthesis due to its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: The synthesis of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of 2,5-dimethylbenzene (xylene) with bromine to introduce the bromine atom at the 3-position.

Reaction Conditions: The bromination reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

One prominent application of 3-bromo-2,5-dimethylbenzene-1-sulfonyl chloride is in the design of small molecules targeting cancer cell lines. For instance, studies have shown that analogs incorporating this compound exhibit potent antiproliferative activity against colon cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the arylsulfonamide moiety can significantly influence biological activity. Specifically, compounds with ortho-bromo substitutions demonstrated enhanced potency, achieving IC50 values as low as 3 nM against specific cancer cell lines .

Synthesis of SGLT2 Inhibitors

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are crucial for diabetes therapy and have undergone extensive preclinical and clinical evaluations. The compound's utility in synthesizing key intermediates for SGLT2 inhibitors showcases its relevance in developing therapeutic agents aimed at managing blood glucose levels .

Organic Synthesis

Reagent in Chemical Reactions

The compound is utilized as a reagent in various organic synthesis reactions. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it valuable for introducing sulfonamide functionalities into organic molecules. This property is particularly useful in synthesizing complex organic compounds where sulfonamide groups are required .

Functionalization of Aromatic Compounds

As a brominated sulfonyl chloride, it can facilitate the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. The introduction of bromine enhances the reactivity of the aromatic ring, allowing for further transformations that are essential in creating diverse chemical libraries for drug discovery .

Table 1: Antiproliferative Activity of Compounds Containing this compound

| Compound ID | Structure | IC50 (nM) | Target Cell Line |

|---|---|---|---|

| TASIN-1 | Structure | 25 | DLD-1 (Colon Cancer) |

| TASIN-29 | Structure | 3.2 | DLD-1 (Colon Cancer) |

| TASIN-30 | Structure | 3 | DLD-1 (Colon Cancer) |

Note: The table summarizes the antiproliferative activities of various compounds derived from or related to this compound.

Case Study: Synthesis of SGLT2 Inhibitors

A recent study focused on optimizing the synthesis of a key intermediate for SGLT2 inhibitors using this compound. The process involved multiple steps including bromination and diazotization, yielding high purity products suitable for further pharmaceutical development. This case study exemplifies the compound's role in advancing therapeutic agents for diabetes management .

Mécanisme D'action

The mechanism of action of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The electrophilic aromatic substitution mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .

Comparaison Avec Des Composés Similaires

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride: Similar structure with bromine and sulfonyl chloride groups at different positions.

2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride: Another isomer with different substitution pattern.

Uniqueness:

Activité Biologique

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is an aromatic compound known for its sulfonyl chloride functional group, which enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Chemical Formula : C9H10BrClO2S

- Molecular Weight : 299.57 g/mol

- Structure : The presence of a bromine atom and a sulfonyl chloride group contributes to the compound's reactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The starting material, 2,5-dimethylphenol, is brominated using bromine in a suitable solvent.

- Sulfonylation : The brominated product is treated with thionyl chloride or chlorosulfonic acid to introduce the sulfonyl chloride group.

Antimicrobial Properties

Compounds containing sulfonyl chloride groups often exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains in vitro. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can inhibit cancer cell proliferation. In a case study involving related compounds, it was found that modifications to the sulfonamide structure significantly influenced their antiproliferative activity against colon cancer cell lines. These compounds demonstrated IC50 values in the nanomolar range, indicating potent activity .

Enzyme Inhibition

Research has shown that sulfonyl chlorides can act as inhibitors of specific enzymes. For example, they can inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis and has implications for obesity and metabolic disorders .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Biological Activity | IC50 Value (nM) | Target |

|---|---|---|---|

| Study A | Anticancer | 25 | Colon Cancer Cell Lines |

| Study B | Antimicrobial | - | Various Bacterial Strains |

| Study C | Enzyme Inhibition | - | ACC Inhibition |

Case Studies

- Anticancer Activity : In a high-throughput screening (HTS) assay, derivatives of sulfonamide compounds showed selective cytotoxicity against cancer cells with mutant oncogenes while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Enzyme Targeting : The compound was evaluated for its ability to inhibit ACC in vitro. Results indicated that certain structural modifications enhanced potency and selectivity for ACC over other enzymes involved in lipid metabolism .

Propriétés

IUPAC Name |

3-bromo-2,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDICKLLRGFEVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.